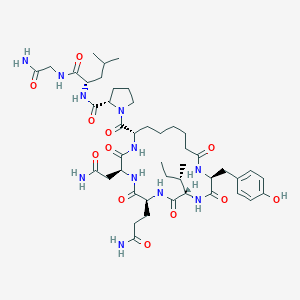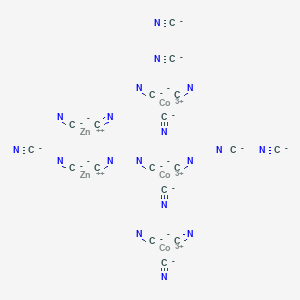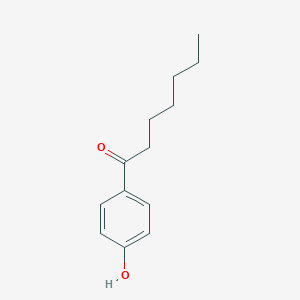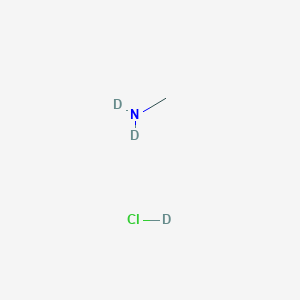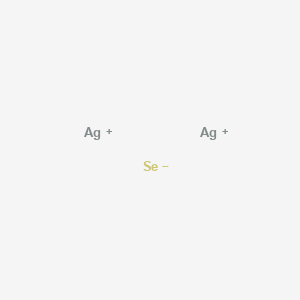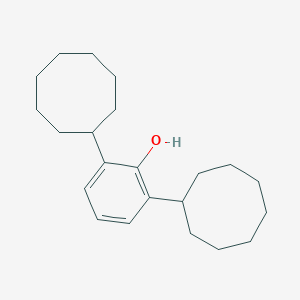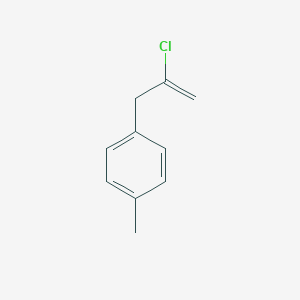
2-氯-3-(4-甲基苯基)-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(4-methylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methylphenyl group, and a propene backbone
科学研究应用
2-Chloro-3-(4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)-1-propene typically involves the reaction of 4-methylbenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylbenzyl chloride} + \text{Allyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{2-Chloro-3-(4-methylphenyl)-1-propene} ]
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3-(4-methylphenyl)-1-propene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Chloro-3-(4-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).
Major Products
Substitution: Formation of 2-Hydroxy-3-(4-methylphenyl)-1-propene.
Addition: Formation of 1,2-Dibromo-3-(4-methylphenyl)propane.
Oxidation: Formation of 2,3-Epoxy-3-(4-methylphenyl)propane.
作用机制
The mechanism of action of 2-Chloro-3-(4-methylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the double bond in the propene moiety can undergo addition reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems or chemical processes.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-phenylpropene
- 3-Chloro-3-(4-methylphenyl)-1-propene
- 2-Bromo-3-(4-methylphenyl)-1-propene
Uniqueness
2-Chloro-3-(4-methylphenyl)-1-propene is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKUMKPRPSCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608391 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14568-97-9 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

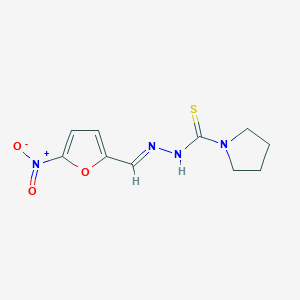
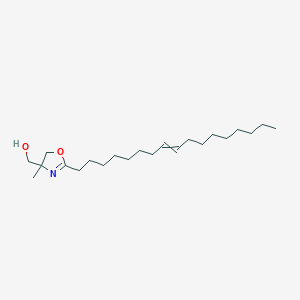
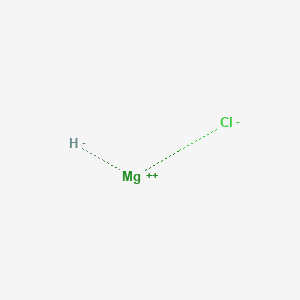
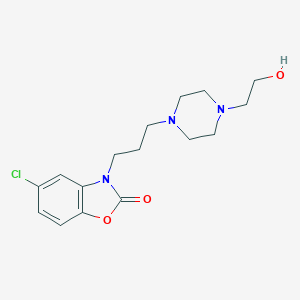
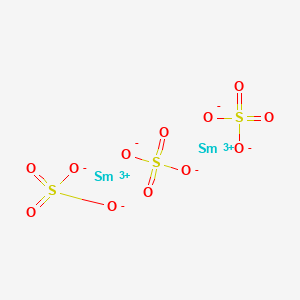
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
